Evobrutinib vs. Ibrutinib: C481S Mutant Selectivity and Covalent Binding Dependency
Evobrutinib is an obligate covalent inhibitor dependent on C481 for activity, exhibiting a 1100-fold increase in IC50 against the C481S mutant (16 nM for C481S vs. low nanomolar for WT) [1]. In contrast, ibrutinib inhibits both WT and C481S BTK with similar potency [2]. This indicates that evobrutinib's activity is highly specific to the C481 residue, whereas ibrutinib retains activity against C481S mutants.
| Evidence Dimension | IC50 fold-change against BTK C481S mutant relative to wild-type |
|---|---|
| Target Compound Data | 1100-fold higher IC50 on C481S vs WT BTK |
| Comparator Or Baseline | Ibrutinib: similar potency against WT and C481S |
| Quantified Difference | 1100-fold vs. ~1-fold (similar) |
| Conditions | In vitro biochemical assay using recombinant BTK C481S mutant |
Why This Matters
This differential sensitivity is critical for researchers studying BTK inhibitor resistance mechanisms, as evobrutinib serves as a tool to validate C481-dependent covalent engagement.
- [1] PMC6500888, Figure 1. Evobrutinib is dependent on covalent binding to C481. The IC50 of evobrutinib on BTK C481S was 1100-fold higher than on WT BTK. View Source
- [2] Cvetinovic Santos D, et al. Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. J Med Chem. 2019;62(15):7005-7031. View Source
